molecular formula C22H16N2O2S B5468799 (2E,4E)-2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-4-methyl-5-phenylpenta-2,4-dienenitrile

(2E,4E)-2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-4-methyl-5-phenylpenta-2,4-dienenitrile

Cat. No.: B5468799
M. Wt: 372.4 g/mol
InChI Key: WCOWATYMGWBWIT-HJSNDYAYSA-N
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Description

(2E,4E)-2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-4-methyl-5-phenylpenta-2,4-dienenitrile is a complex organic compound characterized by its unique structure, which includes a benzodioxole ring, a thiazole ring, and a conjugated diene system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E,4E)-2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-4-methyl-5-phenylpenta-2,4-dienenitrile typically involves multi-step organic reactions. One common approach is the condensation of 1,3-benzodioxole-5-carbaldehyde with 2-aminothiazole to form an intermediate Schiff base, which is then subjected to a Knoevenagel condensation with 4-methyl-5-phenylpenta-2,4-dienenitrile under basic conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or pyridine to facilitate the condensation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents and catalysts is also optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(2E,4E)-2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-4-methyl-5-phenylpenta-2,4-dienenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the nitrile group to an amine.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Piperidine, pyridine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary amines.

Scientific Research Applications

Chemistry

In chemistry, (2E,4E)-2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-4-methyl-5-phenylpenta-2,4-dienenitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it may interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may exhibit anti-inflammatory, antimicrobial, or anticancer activities, although further research is needed to confirm these effects.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its ability to undergo various chemical reactions makes it a versatile component in material science.

Mechanism of Action

The mechanism of action of (2E,4E)-2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-4-methyl-5-phenylpenta-2,4-dienenitrile involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2E,4E)-2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-4-methyl-5-phenylpenta-2,4-dienenitrile apart is its unique combination of a benzodioxole ring, a thiazole ring, and a conjugated diene system. This structure provides a distinct set of chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(2E,4E)-2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-4-methyl-5-phenylpenta-2,4-dienenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N2O2S/c1-15(9-16-5-3-2-4-6-16)10-18(12-23)22-24-19(13-27-22)17-7-8-20-21(11-17)26-14-25-20/h2-11,13H,14H2,1H3/b15-9+,18-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCOWATYMGWBWIT-HJSNDYAYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC=CC=C1)C=C(C#N)C2=NC(=CS2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C1=CC=CC=C1)/C=C(\C#N)/C2=NC(=CS2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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